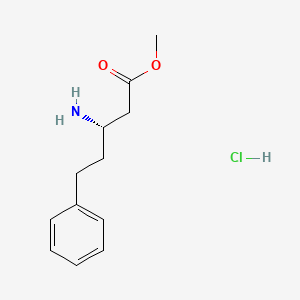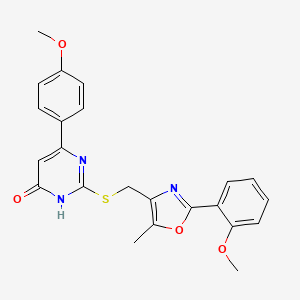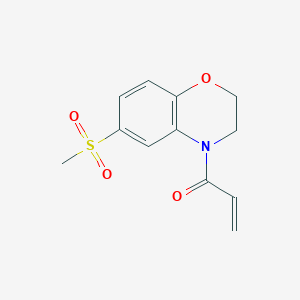![molecular formula C19H12FN3OS B2380760 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392243-52-6](/img/structure/B2380760.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide” is a chemical compound with a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of compounds with a 1,3,4-thiadiazol-2-yl moiety can be achieved through various methods . For instance, the synthesis of pyrazoline can be performed via a one-pot three-component reaction under microwave irradiation . Then, the synthesis of pyrazole can be performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound includes a total of 50 bonds, with 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 4 double bonds, and 17 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amide (aromatic) .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities . For instance, two compounds named 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea were found to be highly potent in sleep and MES test compared with the standard .Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that it exhibits binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. This suggests its role in interfering with estrogen signaling pathways and inhibiting breast cancer cell growth .
Antimicrobial Properties
Pyrazoles and their derivatives are known for their antimicrobial activity. The fluorinated pyrazole structure in this compound may contribute to its effectiveness against bacteria, fungi, and other microorganisms. Further studies could explore its specific mechanisms of action .
Anti-Inflammatory Potential
Pyrazoles have been investigated for their anti-inflammatory properties. This compound’s structure may play a role in modulating inflammatory pathways, making it relevant for conditions associated with inflammation .
Antioxidant Effects
The presence of the fluorine atom in the compound could enhance its antioxidant activity. Antioxidants protect cells from oxidative stress and may have implications in various health contexts .
Cytotoxicity and Anti-Tumor Activity
Pyrazoles have been studied for their cytotoxic effects on cancer cells. This compound’s unique structure warrants further investigation into its potential as an anti-tumor agent .
Analgesic Properties
While not extensively explored, pyrazoles have shown promise as analgesics. Investigating this compound’s analgesic potential could provide insights into pain management .
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities . For instance, they have been reported to show anticonvulsant activity, which could be related to their ability to interact with neuronal cells .
Future Directions
The future directions for this compound could involve further exploration of its biological activities. For instance, a new fluorinated pyrazole was synthesized and showed binding affinity to human estrogen alpha receptor (ERα), which was close to 4-OHT as a native ligand . This suggests potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-10-8-13(9-11-14)18-22-23-19(25-18)21-17(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIVSJRVHUNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)



![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)


![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)
